4-Bromo-2-fluoro-5-iodopyridine
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Overview
Description
4-Bromo-2-fluoro-5-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrFIN It is a heterocyclic aromatic compound that contains bromine, fluorine, and iodine substituents on a pyridine ring
Mechanism of Action
Target of Action
It’s known that halogenated pyridines, such as this compound, often interact with various biological targets due to their unique physical, chemical, and biological properties .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 4-Bromo-2-fluoro-5-iodopyridine interacts with its targets.
Biochemical Pathways
It’s known that fluoropyridines can be used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It’s known that fluoropyridines can be used in the synthesis of various biologically active compounds, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-fluoro-5-iodopyridine is known to interact with various enzymes, proteins, and other biomolecules . It has been used as an intermediate for the synthesis of 2,2’-Bipyridine ligands . The fluoro substituents in this compound enable further functionalization of the synthesized 2,2’-bipyridine ligands .
Cellular Effects
It is known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-iodopyridine typically involves halogenation reactions on a pyridine ring. One common method is the sequential halogenation of pyridine derivatives. For example, starting with a pyridine ring, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions. Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Iodination can be performed using iodine or iodinating agents like N-iodosuccinimide (NIS) .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-iodopyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions to form carbon-carbon bonds.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or amines can be used for nucleophilic substitution reactions.
Cross-Coupling Reactions: Palladium or nickel catalysts, along with appropriate ligands and bases, are commonly used in cross-coupling reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-Bromo-2-fluoro-5-iodopyridine has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drug candidates with potential therapeutic effects.
Material Science: It is employed in the synthesis of materials with specific electronic or optical properties.
Agricultural Chemistry: The compound can be used in the development of agrochemicals such as herbicides and insecticides .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-fluoropyridine
- 2-Bromo-5-fluoropyridine
- 4-Bromo-2-fluoropyridine
Uniqueness
4-Bromo-2-fluoro-5-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and properties compared to other halogenated pyridines. The combination of bromine, fluorine, and iodine allows for diverse chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
4-bromo-2-fluoro-5-iodopyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrFIN/c6-3-1-5(7)9-2-4(3)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHBZNUCHJSJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.88 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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